

Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper

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Compound of Interest		
Compound Name:	Pranazepide	
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Abstract

Pranazepide, also known as FK-480, is a potent and selective, non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Developed as a potential therapeutic agent for digestive disorders, particularly pancreatitis, its mechanism of action involves the competitive inhibition of the physiological effects mediated by cholecystokinin (CCK) at the CCK-A receptor. This document provides a comprehensive technical overview of **Pranazepide**, including its pharmacological properties, underlying signaling pathways, experimental protocols for its evaluation, and a summary of its synthesis.

Introduction

Pranazepide (CAS: 150408-73-4) is a tricyclic 1,4-benzodiazepine derivative that has been investigated for its therapeutic potential in gastrointestinal disorders.[1] Its primary pharmacological action is the selective antagonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle.[2] By blocking the action of CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, **Pranazepide** was explored for the management of conditions like chronic pancreatitis.[1][3]

Mechanism of Action: CCK-A Receptor Antagonism



Pranazepide exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of its endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascade typically initiated by CCK-A receptor activation.

Cholecystokinin A Receptor Signaling Pathway

The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by CCK, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as pancreatic enzyme secretion. **Pranazepide**, by blocking the initial receptor activation, prevents this entire cascade.



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Figure 1: Pranazepide's Inhibition of the CCK-A Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro activity of **Pranazepide** has been characterized primarily through radioligand binding assays to determine its affinity and selectivity for CCK receptor subtypes.

Quantitative Data: Binding Affinity



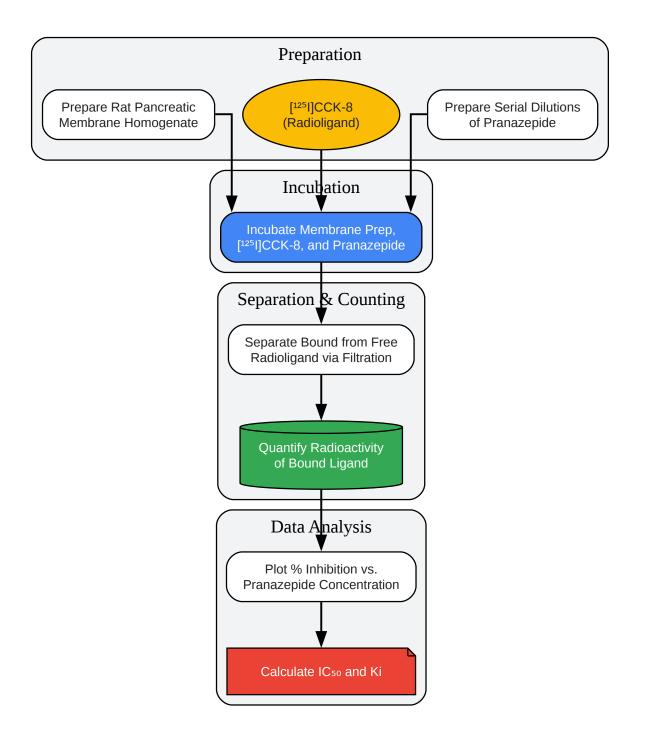
Compo und	Recepto r	Assay Type	Radiolig and	Tissue Source	IC50 (nM)	Ki (nM)	Selectiv ity (CCK- B/CCK- A)
Pranazep ide (FK- 480)	CCK-A	Competiti ve Binding	[¹²⁵ I]CCK -8	Rat Pancreati c Membran es	Data not available	Data not available	>1000- fold
Pranazep ide (FK- 480)	CCK-B	Competiti ve Binding	[¹²⁵ I]CCK -8	Data not available	Data not available	Data not available	

Note: Specific IC50 and Ki values were not found in the reviewed literature, however, the high selectivity for the CCK-A receptor is consistently reported.

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[4]





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Figure 2: Workflow for a Radioligand Binding Assay to Determine Pranazepide's Affinity.

Methodology:



- Membrane Preparation: Pancreatic tissue from rats is homogenized and centrifuged to isolate the cell membrane fraction containing the CCK-A receptors.
- Incubation: A constant concentration of the radioligand, [1251]CCK-8, is incubated with the membrane preparation in the presence of varying concentrations of **Pranazepide**.
- Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
- Data Analysis: The concentration of **Pranazepide** that inhibits 50% of the specific binding of [125]CCK-8 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

The in vivo efficacy of **Pranazepide** has been evaluated in animal models of pancreatic function and pancreatitis.

Quantitative Data: In Vivo Efficacy

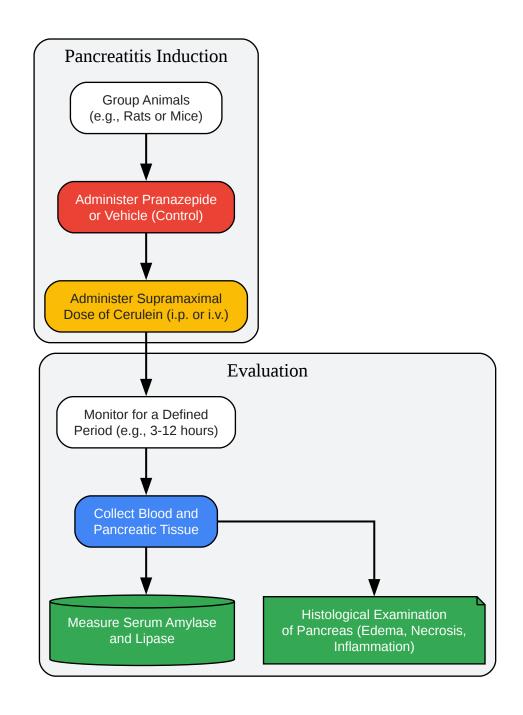


Species	Model	Agonist	Pranazepid e (FK-480) Dose	Effect	ID50
Rat	Pancreatic Secretion	ССК-8 (0.06 µg/kg/h, IV)	0.0016-1.0 mg/kg/h, Intraduodenal	Dose- dependent inhibition of pancreatic juice volume and amylase output	0.025 mg/kg/h
Rat	Pancreatic Secretion	Intraduodenal Casein (400 mg/h)	0.2 mg/kg/h, Intraduodenal	Significant suppression of pancreatic juice volume and amylase output	Not Applicable
Mouse	Gastric Emptying	CCK-8	Dose not specified	Inhibition of CCK-8-induced delay in gastric emptying	Not Applicable

Experimental Protocol: Cerulein-Induced Pancreatitis Model

Cerulein, a CCK analogue, is commonly used to induce acute pancreatitis in rodents, providing a model to test the therapeutic efficacy of CCK antagonists like **Pranazepide**.





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Figure 3: Experimental Workflow for the Cerulein-Induced Pancreatitis Model.

Methodology:

Animal Dosing: Experimental animals (typically rats or mice) are administered Pranazepide
or a vehicle control at various doses prior to the induction of pancreatitis.



- Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal or intravenous injections of a supramaximal dose of cerulein (e.g., 50 µg/kg in mice, administered hourly for several hours).
- Sample Collection: At a predetermined time point after cerulein administration, animals are euthanized, and blood and pancreatic tissue are collected.
- Biochemical Analysis: Serum levels of pancreatic enzymes, such as amylase and lipase, are measured as indicators of pancreatic injury.
- Histological Evaluation: Pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the severity of edema, inflammatory cell infiltration, and acinar cell necrosis.

Pharmacokinetics

Detailed pharmacokinetic data for **Pranazepide** in common preclinical species is limited in the publicly available literature. However, general pharmacokinetic parameters for benzodiazepine-class compounds have been studied in various species.

Summary of Pharmacokinetic Parameters

Species	Administrat ion Route	Bioavailabil ity (%)	Half-life (t½)	Clearance (Cl)	Volume of Distribution (Vd)
Rat	Oral / IV	Data not available	Data not available	Data not available	Data not available
Dog	Oral / IV	Data not available	Data not available	Data not available	Data not available
Monkey	Oral / IV	Data not available	Data not available	Data not available	Data not available

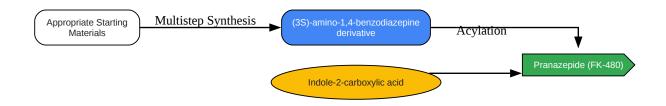
Note: Specific quantitative pharmacokinetic parameters for **Pranazepide** are not available in the reviewed literature. The table is presented as a template for such data.



Synthesis

The synthesis of **Pranazepide** (FK-480) is based on the construction of a tricyclic 1,4-benzodiazepine core, followed by acylation with indole-2-carboxylic acid.

Synthetic Scheme Overview



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Figure 4: Generalized Synthetic Pathway for Pranazepide.

Key Synthetic Steps: The synthesis involves the initial preparation of the key intermediate, the (3S)-amino-1,4-benzodiazepine derivative. The absolute stereochemistry of this precursor is crucial for the biological activity and has been confirmed by X-ray crystallography. The final step is the coupling of this amino-benzodiazepine with indole-2-carboxylic acid to form the amide bond, yielding **Pranazepide**.

Conclusion

Pranazepide is a well-characterized, potent, and selective CCK-A receptor antagonist. Its ability to block CCK-mediated physiological processes, particularly pancreatic secretion, has been demonstrated in both in vitro and in vivo models. While its clinical development was discontinued, **Pranazepide** remains a valuable pharmacological tool for researchers investigating the roles of the CCK system in gastrointestinal physiology and pathophysiology. Further disclosure of its detailed pharmacokinetic profile and a broader range of in vivo efficacy studies would be beneficial for a complete understanding of its properties.

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References

- 1. Studies on a novel, potent and orally effective cholecystokinin A antagonist, FK-480. Synthesis and structure-activity relationships of FK-480 and related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCK receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different inhibitory effects of the newly developed CCK receptor antagonists FK480 and KSG-504 on pancreatic exocrine and endocrine secretion in the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
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